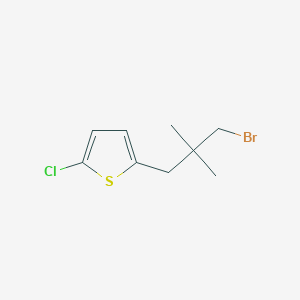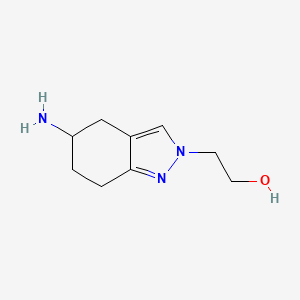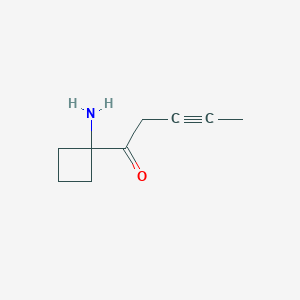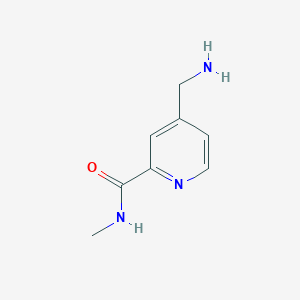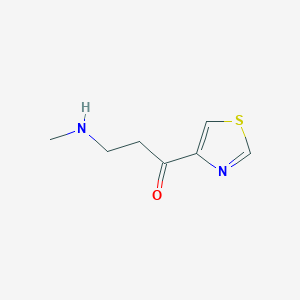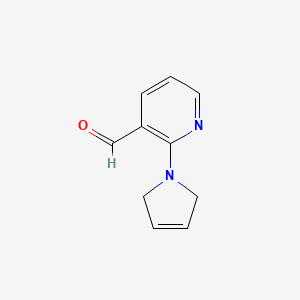
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the pyrrole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-pyridinecarboxaldehyde with a suitable amine can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or other transition metals may be employed to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst
Major Products Formed
Oxidation: 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-methanol.
Substitution: Halogenated derivatives of the pyridine ring
Aplicaciones Científicas De Investigación
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,5-Dihydro-1H-pyrrol-2-yl)pyridine-3-carbaldehyde
- 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-4-carbaldehyde
- 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-methanol
Uniqueness
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of new compounds with tailored biological and physical properties .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-(2,5-dihydropyrrol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h1-5,8H,6-7H2 |
Clave InChI |
SOSNKMFINAFAIY-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCN1C2=C(C=CC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


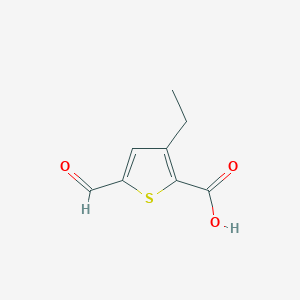
![(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13178819.png)
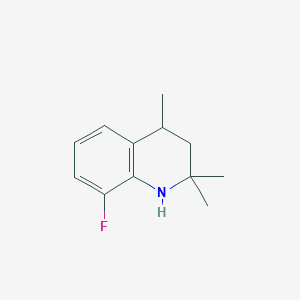
![4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13178829.png)
![1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13178837.png)
![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane](/img/structure/B13178841.png)
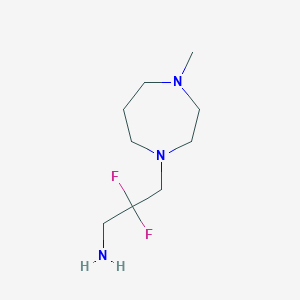
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B13178848.png)

